Hentriacontan-9-OL
Description
Structure
2D Structure
Properties
CAS No. |
22675-47-4 |
|---|---|
Molecular Formula |
C31H64O |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
hentriacontan-9-ol |
InChI |
InChI=1S/C31H64O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(32)29-27-25-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
JBYFNZSNSKCRCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCC)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hentriacontan 9 Ol
Extraction Strategies for Hentriacontan-9-OL from Biological Matrices
Conventional liquid-solid extraction methods are foundational for isolating phytochemicals. unina.it These techniques involve the use of organic solvents to dissolve and remove compounds from a solid plant matrix. unina.it Maceration, a simple and widely used method, involves soaking the plant material in a solvent for a specific period, which can range from hours to days. nih.govbotanyjournals.com The process relies on the diffusion of solutes from the plant material into the solvent. unina.it The efficiency of these methods can be influenced by temperature, particle size of the matrix, and the solvent-to-matrix ratio. unina.it Common solvents used for extracting plant waxes include hexane (B92381), chloroform (B151607), and methanol. researchgate.net While straightforward and requiring minimal specialized equipment, conventional methods are often criticized for being time-consuming and requiring large volumes of high-purity solvents. nih.govscielo.br
To overcome the limitations of conventional methods, non-conventional techniques have been developed to improve efficiency and reduce environmental impact. botanyjournals.comscielo.br
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. phcogrev.com The energy directly targets molecules within the sample, causing rapid heating that can rupture plant cells and enhance the release of target compounds. phcogrev.comphcogrev.com This method significantly reduces extraction time (minutes versus hours) and solvent consumption compared to traditional techniques like Soxhlet extraction. sysrevpharm.org The choice of solvent is crucial, as it must absorb microwave energy effectively. phcogrev.com In some applications, a microwave-transparent solvent like hexane or chloroform can be used, which selectively heats the plant matrix while keeping the bulk solvent temperature low, ideal for thermolabile compounds. phcogrev.com
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (>20 kHz) to facilitate extraction. nih.gov The process, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles in the solvent. nih.gov This creates intense local shear forces and turbulence, which disrupt cell walls and enhance mass transfer of the desired compounds into the solvent. nih.govmdpi.com UAE is noted for being a rapid and efficient method that can be performed at lower temperatures, preserving the integrity of heat-sensitive molecules. botanyjournals.comnih.gov The effectiveness of UAE depends on parameters such as frequency, power, temperature, and solvent choice. mdpi.com
Table 1: Comparison of Extraction Methodologies
| Feature | Conventional Liquid-Solid Extraction | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking and diffusion | Microwave heating of solvent and matrix | Acoustic cavitation and cell disruption |
| Extraction Time | Long (hours to days) nih.gov | Short (minutes) sysrevpharm.org | Short (minutes) botanyjournals.com |
| Solvent Consumption | High scielo.br | Low sysrevpharm.org | Low nih.gov |
| Energy Consumption | Varies, often high if heating is used | Lower than conventional heating sysrevpharm.org | Low nih.gov |
| Key Advantage | Simplicity, low setup cost botanyjournals.com | Rapid extraction, high efficiency sysrevpharm.org | High efficiency at low temperatures nih.gov |
| Considerations | Low efficiency, time-intensive nih.gov | Solvent must absorb microwaves; potential for thermal degradation phcogrev.com | Precise control of parameters needed for optimal results nih.gov |
The isolation of epicuticular waxes, where compounds like this compound are located, often employs methods involving brief immersion of intact plant parts, typically leaves, in non-polar organic solvents. scispace.com This approach aims to dissolve the surface waxes without extracting significant amounts of internal lipids or pigments. mdpi.com
Chloroform Dipping is a widely used technique for the exhaustive removal of cuticular waxes. nih.gov Studies have shown that immersing leaves in warm (approx. 40°C) chloroform for as little as 60 seconds can effectively extract the total soluble lipophilic components. nih.gov The duration of immersion is a critical factor; while a 2-second dip may remove a substantial portion of the wax from some species, longer times are often necessary for complete extraction. cambridge.org For example, a 3-minute immersion in chloroform at room temperature has been found sufficient to fully extract epicuticular waxes from the leaves of Sorbus domestica and Cotoneaster granatensis. researchgate.netsemanticscholar.org
Dichloromethane (B109758) Extraction is another effective method for isolating epicuticular waxes. scispace.comcore.ac.uk It has been successfully used to extract wax lipids from the leaves of various plants. scispace.comresearchgate.net In a study on Tipuana tipu, waxes were extracted by dipping leaves into dichloromethane for 40 seconds. researchgate.net Like chloroform, the duration of extraction with dichloromethane influences the yield and composition of the extract. mdpi.com
Soxhlet extraction is a semi-continuous and exhaustive method for removing lipids and other soluble components from solid materials. unl.edu It is often considered a benchmark against which other solid-liquid extraction methods are compared. unl.edumdpi.com The procedure involves placing the dried and powdered plant material in a cellulose (B213188) thimble, which is then placed in the Soxhlet extractor. researchgate.net An organic solvent is heated in a distillation flask; the vapor travels to a condenser, where it cools and drips onto the sample in the thimble. botanyjournals.com Once the thimble is full, the solvent, now containing dissolved lipids, siphons back into the flask. botanyjournals.com This cycle is repeated, allowing for a thorough extraction with a relatively small amount of solvent. researchgate.net
Common solvents for extracting total lipid fractions include hexane, chloroform, and ethanol, or mixtures thereof. researchgate.netnih.gov The process is efficient for thermally stable compounds but can be time-consuming (often 6 hours or more) and the prolonged heating can potentially degrade heat-labile substances. researchgate.netscielo.brnih.gov
Chromatographic and Physical Separation Techniques
Following extraction, the crude wax or lipid extract is a complex mixture of various compound classes, including hydrocarbons, alcohols, aldehydes, fatty acids, and esters. researchgate.netakjournals.com To isolate this compound, chromatographic techniques are essential to fractionate this mixture based on the different polarities and sizes of the constituent molecules. akjournals.comresearchgate.net
Column Chromatography (CC) is a primary method for the large-scale fractionation of plant extracts. akjournals.com The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel for wax separation. core.ac.ukakjournals.com A solvent or a series of solvents (the mobile phase) of increasing polarity is then passed through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase. Non-polar compounds like alkanes elute first with non-polar solvents (e.g., hexane), followed by more polar compounds like long-chain alcohols (including this compound) and fatty acids as the solvent polarity is increased (e.g., by adding diethyl ether or ethyl acetate). tandfonline.com The collected fractions are then analyzed to identify those containing the target compound.
Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the separation achieved by column chromatography and to identify the components in each fraction. capes.gov.br It can also be used on a preparative scale to isolate milligram quantities of compounds. capes.gov.br In TLC, a small amount of the extract or fraction is spotted onto a plate coated with an adsorbent like silica gel. researchgate.net The plate is then placed in a chamber with a solvent system, which moves up the plate by capillary action, separating the compounds based on their polarity. springernature.com Different classes of wax constituents (hydrocarbons, esters, alcohols, acids) will have distinct retention factor (Rf) values, allowing for their identification and the assessment of fraction purity. researchgate.net
Preparative Gas-Liquid Chromatographyresearchgate.net
Preparative Gas-Liquid Chromatography (PGLC or prep-GC) is a powerful technique used for the isolation and purification of volatile and semi-volatile compounds from a mixture. wikipedia.orgnih.gov Unlike analytical gas chromatography, which focuses on identifying and quantifying components, the primary goal of preparative GC is to separate and collect pure fractions of specific compounds for further analysis, structural elucidation, or use as standards. wikipedia.orgresearchgate.net
The principle of PGLC is based on the differential partitioning of components between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid stationary phase coated on a solid support within a column. wikipedia.orgorganomation.com When a sample extract is injected into the chromatograph and vaporized, each component travels through the column at a different rate depending on its boiling point and affinity for the stationary phase. This results in the separation of the components over time. organomation.com
In the context of isolating this compound, a crude plant wax extract containing a mixture of secondary alcohols would first be prepared. upc.eduorganomation.com This extract is then injected into the PGLC system.
Key steps in the isolation process include:
Injection and Vaporization : A larger volume of the concentrated extract is injected into a heated port compared to analytical GC.
Separation : The vaporized mixture is carried through a specialized preparative column, which has a wider diameter to accommodate larger sample sizes. As the mixture travels through the column, the homologous secondary alcohols, including this compound and its isomers (e.g., Hentriacontan-7-ol, Hentriacontan-8-ol, Hentriacontan-10-ol), are separated based on subtle differences in their volatility and polarity. upc.edu
Detection and Collection : As the separated compounds exit the column, a small portion is directed to a detector (like a Flame Ionization Detector or a Thermal Conductivity Detector) to generate a chromatogram, while the majority of the eluent is directed to a collection system. wikipedia.org Automated or manual fraction collectors are used to trap the eluent corresponding to the peak of the target compound, in this case, this compound.
This method is particularly effective for separating closely related isomers within a homologous series, which are often difficult to separate using other chromatographic techniques. upc.edujfda-online.com
Illustrative PGLC Separation of Secondary Alcohol Isomers from a Natural Wax Extract
| Compound | Isomer | Expected Elution Order | Typical Column Phase |
|---|---|---|---|
| Hentriacontanol | Hentriacontan-7-ol | Earlier | Non-polar to mid-polarity (e.g., poly(5% diphenyl/95% dimethylsiloxane)) |
| Hentriacontanol | Hentriacontan-8-ol | Intermediate | |
| Hentriacontanol | This compound | Intermediate | |
| Hentriacontanol | Hentriacontan-10-ol | Later |
Structural Elucidation Methodologies for Hentriacontan 9 Ol
Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-dimensional NMR experiments are fundamental to the structural analysis of Hentriacontan-9-OL.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (C9) typically appear as a multiplet in a specific chemical shift range, indicating their unique chemical environment. The terminal methyl protons (CH₃) and the numerous methylene (B1212753) protons (CH₂) of the long alkyl chains produce overlapping signals in the upfield region of the spectrum.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. The carbon atom attached to the hydroxyl group (C9) shows a distinct downfield shift compared to the other secondary carbons due to the electronegativity of the oxygen atom. The terminal methyl carbons and the methylene carbons of the aliphatic chains appear at characteristic upfield chemical shifts.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. nanalysis.comlibretexts.org A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be run. In a DEPT-135 spectrum, CH₃ and CH groups produce positive signals, while CH₂ groups give negative signals. The DEPT-90 spectrum will only show signals for CH groups. This technique is crucial for confirming the presence of the single methine carbon at the C9 position and distinguishing the numerous methylene groups. nanalysis.comlibretexts.orgmagritek.com
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C9 | ~3.6 | ~72 | CH |
| C8, C10 | ~1.5 | ~38 | CH₂ |
| C1, C31 | ~0.9 | ~14 | CH₃ |
| Other CH₂ | ~1.2-1.4 | ~22-32 | CH₂ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques provide correlational data that helps to piece together the molecular structure by showing which atoms are connected. princeton.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com In this compound, the COSY spectrum would show a cross-peak between the proton on C9 and the protons on the adjacent carbons, C8 and C10, confirming their connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. emerypharma.comcolumbia.edu The HSQC spectrum of this compound would show a cross-peak between the ¹H signal of the C9 proton and the ¹³C signal of the C9 carbon, as well as correlations for all other protonated carbons, allowing for unambiguous assignment of directly attached pairs. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. columbia.edu For this compound, the HMBC spectrum would show correlations from the C9 proton to carbons C7, C8, C10, and C11, providing critical information to confirm the position of the hydroxyl group along the long alkyl chain.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximities between atoms. princeton.edu While less critical for a simple aliphatic alcohol, it can provide through-space correlations that support the assignments made from other NMR experiments. researchgate.net
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Correlation Type | Key Observed Correlations |
| COSY | ¹H-¹H (through 2-3 bonds) | H9 ↔ H8, H9 ↔ H10 |
| HSQC/HMQC | ¹H-¹³C (through 1 bond) | H9 ↔ C9, H8 ↔ C8, H10 ↔ C10 |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H9 ↔ C8, C10; H9 ↔ C7, C11 |
The use of high-field magnets (e.g., 600 MHz and higher) significantly enhances the resolution and sensitivity of NMR experiments. isbg.fr For a molecule like this compound with many similar methylene groups, higher magnetic fields help to better resolve the overlapping signals in the ¹H NMR spectrum.
Cryogenic probes, which cool the detection electronics to very low temperatures, dramatically reduce thermal noise and can increase the signal-to-noise ratio by a factor of two to five. bruker.com This is particularly advantageous for ¹³C NMR and 2D NMR experiments, which are inherently less sensitive, allowing for the acquisition of high-quality data in a shorter amount of time, even with small sample quantities. bruker.comuochb.cz
Mass Spectrometry-Based Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). uni-saarland.deyoutube.com This process often leads to extensive fragmentation of the molecule. uni-saarland.delibretexts.org
For this compound, the molecular ion (M⁺·) peak may be weak or absent due to the ease of fragmentation. However, the fragmentation pattern is highly informative for structural elucidation. libretexts.orgspectroscopyonline.com Key fragmentation pathways for long-chain alcohols include:
Alpha-cleavage: The bond between C9 and C10, and C8 and C9 are common cleavage points, leading to characteristic fragment ions.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols.
Table 3: Expected Key Fragment Ions in the EI-MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| [M-18]⁺· | C₃₁H₆₂⁺· | Loss of H₂O |
| [M-C₈H₁₇]⁺ | C₂₃H₄₇O⁺ | Cleavage of C8-C9 bond |
| [M-C₂₂H₄₅]⁺ | C₉H₁₉O⁺ | Cleavage of C9-C10 bond |
Note: 'M' represents the molecular weight of this compound.
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and large molecules. wiley-vch.denih.gov It typically generates protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation. wiley-vch.denih.gov
For this compound, ESI-MS would be used to accurately determine the molecular weight. nih.gov The sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, forming charged droplets. wiley-vch.de As the solvent evaporates, ions are transferred into the gas phase and analyzed by the mass spectrometer. This technique is highly sensitive and allows for the determination of the molecular formula with high accuracy when coupled with a high-resolution mass analyzer. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be performed on the pseudomolecular ion to induce fragmentation and obtain structural information. nih.gov
Table 4: Expected Ions in the ESI-MS of this compound
| Ion | Formation | m/z (mass-to-charge ratio) |
| [M+H]⁺ | Protonation | ~453.8 |
| [M+Na]⁺ | Sodiation | ~475.8 |
| [M+K]⁺ | Potassiation | ~491.9 |
Note: 'M' represents the molecular weight of this compound (C₃₁H₆₄O).
High-Resolution Mass Spectrometry (HR-MS) and Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) stands as a cornerstone technique in the structural elucidation of organic compounds. Unlike low-resolution mass spectrometry, HR-MS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This precision allows for the confident assignment of a molecular formula. For this compound, with a nominal mass of 452, HR-MS can distinguish its molecular formula, C₃₁H₆₄O, from other potential isobaric compounds. The technique measures the mass-to-charge ratio (m/z) to a high degree of accuracy, often to four or more decimal places, enabling the calculation of a unique elemental composition. This level of detail is critical for confirming the identity of known compounds and for proposing structures for novel molecules isolated from natural or synthetic sources. scribd.comijper.org
| Technique | Information Yielded | Relevance to this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass-to-charge (m/z) ratio, enabling determination of a unique molecular formula. | Confirms the elemental composition as C₃₁H₆₄O, distinguishing it from other compounds with the same nominal mass. |
MALDI-TOF/TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool, particularly for the analysis of large and non-volatile molecules like long-chain alcohols. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation and typically produces intact molecular ions. capes.gov.br The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio.
| Technique | Principle | Application to Long-Chain Alcohols |
| MALDI-TOF/TOF MS | Soft ionization (MALDI) followed by tandem mass spectrometry (TOF/TOF) for fragmentation analysis. | Provides molecular weight information and structural details through controlled fragmentation, aiding in the characterization of compounds like this compound. capes.gov.brsun.ac.za |
Derivatization Strategies for Spectroscopic Enhancement
Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, making it more suitable for a particular analytical method. For long-chain alcohols, derivatization can improve volatility for gas chromatography and create more informative fragmentation patterns in mass spectrometry.
Silylation is a common derivatization technique where an active hydrogen in a functional group, such as the hydroxyl group of an alcohol, is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent. research-solution.comresearchgate.net The reaction of this compound with BSTFA converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl ether. aliyuncs.com This increased volatility is highly advantageous for gas chromatography (GC) analysis, allowing for better separation and peak shape. In mass spectrometry, the resulting TMS derivative often exhibits characteristic fragmentation patterns that can aid in structure elucidation. researchgate.net The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA, ensuring complete derivatization, especially for sterically hindered alcohols. aliyuncs.com
Acetylation is another effective derivatization method for alcohols. It involves the reaction of the hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an ester. This transformation of the polar alcohol into a less polar acetate (B1210297) ester increases its volatility and reduces tailing in gas chromatography, leading to improved chromatographic performance. nih.gov For this compound, acetylation would yield hentriacontan-9-yl acetate. The change in retention time and the mass spectrum of the acetylated product compared to the underivatized alcohol can provide further confirmation of the presence and location of the hydroxyl group.
Computational and Theoretical Approaches to Structure Prediction
In the structural elucidation of complex organic molecules like this compound, computational and theoretical methods serve as powerful adjuncts to experimental techniques. These in silico approaches provide a deeper understanding of molecular geometry, conformational possibilities, and spectroscopic properties, thereby aiding in the definitive assignment of its structure. Methodologies such as molecular dynamics (MD) simulations and quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in this regard.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational preferences of long-chain secondary alcohols such as this compound within various environments. While direct MD studies on this compound are not extensively documented, research on structurally similar compounds, like nonacosan-15-ol, provides a robust framework for predicting its behavior. acs.orgresearchgate.net
A study employing unbiased and umbrella sampling MD simulations on nonacosan-15-ol within a dioleoylphosphatidylcholine (DOPC) bilayer, which mimics a biological membrane, revealed significant conformational flexibility. acs.orgresearchgate.net It was observed that the long alkyl chain of the secondary alcohol allows the molecule to be highly mobile within the lipid bilayer, capable of moving between leaflets on a nanosecond timescale. acs.org A predominant conformation observed for nonacosan-15-ol was a folded or "U-shaped" structure, which allows the hydrophilic hydroxyl group to interact with the aqueous solvent while the hydrophobic chain remains embedded in the lipid core. acs.org
Based on these findings, it can be predicted that this compound would exhibit similar behavior. The longer 31-carbon chain would likely partition into the hydrophobic core of a lipid bilayer. researchgate.net The position of the hydroxyl group at C-9, being asymmetrical, would influence the specific folding pattern and orientation of the molecule at a lipid-water interface.
Table 1: Predicted Conformational and Distribution Properties of this compound in a Lipid Bilayer based on Analogous Molecular Dynamics Simulations
| Property | Predicted Characteristic for this compound | Basis of Prediction |
| Partitioning | High affinity for the hydrophobic core of a lipid bilayer. | Based on the high hydrophobicity of long-chain alkanes and secondary alcohols. acs.orgresearchgate.net |
| Conformation | Predominantly folded (U-shaped) conformation in the bilayer center. | Analogous behavior of nonacosan-15-ol to expose its hydrophilic group to the solvent. acs.org |
| Mobility | High mobility, with potential for rapid translocation between bilayer leaflets. | Observed high mobility of similar wax components in MD simulations. acs.org |
| Orientation | The hydroxyl group at C-9 is expected to be oriented towards the polar headgroup region of the bilayer or the aqueous phase. | Energetic favorability of exposing hydrophilic groups to polar environments. acs.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting spectroscopic data with high accuracy, which is crucial for structural verification. rsc.orgnih.govresearchgate.net These methods can calculate key parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. ru.nlresearchgate.net
For a molecule like this compound, DFT calculations would typically involve several steps. First, a conformational analysis would be performed to identify the lowest energy conformers of the molecule. nih.gov Due to the flexibility of the long alkyl chain, numerous conformers could exist. The final predicted spectroscopic data are then often obtained as a Boltzmann-averaged spectrum of the most stable conformers. nih.gov
The choice of DFT functional (e.g., B3LYP, B2PLYP) and basis set (e.g., 6-311++G(2d,p), SNSD) is critical for the accuracy of the predictions. rsc.orgnih.gov Empirical dispersion corrections are also important for accurately modeling the non-covalent interactions in such a long-chain molecule. rsc.org Furthermore, the influence of solvent can be included using models like the Polarizable Continuum Model (PCM). nih.gov
Table 2: Theoretical Methodologies for Predicting Spectroscopic Data of this compound
| Spectroscopic Data | Computational Method | Key Considerations | Expected Outcome |
| ¹H and ¹³C NMR Chemical Shifts | DFT with Gauge-Including Atomic Orbitals (GIAO) researchgate.net | Conformational search and Boltzmann averaging; choice of functional and basis set (e.g., MPW1PW91/6-31G(d,p)); solvent effects (PCM). nih.govacs.org | Predicted chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of experimental spectra and confirming the position of the hydroxyl group. researchgate.netnih.gov |
| Infrared (IR) Frequencies | Anharmonic vibrational calculations using second-order vibrational perturbation theory (VPT2). rsc.org | Calculation of vibrational modes and intensities; identification of characteristic bands (e.g., O-H stretch, C-H stretches). rsc.org | A theoretical IR spectrum that can be compared with experimental data to confirm functional groups and overall structure. |
By comparing the computationally predicted NMR and IR spectra with experimental data, the proposed structure of this compound can be either confirmed or refuted. For instance, the calculated ¹³C NMR chemical shift for the carbon atom bonded to the hydroxyl group (C-9) would be a key diagnostic marker. nih.gov Discrepancies between predicted and experimental data can often be resolved by re-evaluating the proposed structure or considering alternative isomers. researchgate.net
Biosynthesis and Metabolic Pathways of Long Chain Secondary Alcohols
Enzymatic Mechanisms of Hydroxyl Group Introduction
The introduction of a hydroxyl (-OH) group onto a long-chain alkane is a pivotal step in the formation of secondary alcohols. This functionalization is carried out by specific enzymes that exhibit remarkable precision in their catalytic activity.
Hydroxylase Involvement in Alkane Functionalization
The conversion of alkanes to secondary alcohols is primarily catalyzed by hydroxylase enzymes, particularly those belonging to the cytochrome P450 superfamily. researchgate.netoup.comnih.gov These enzymes are responsible for the initial oxidation of the alkane chain. researchgate.netnih.gov In the model plant Arabidopsis thaliana, a specific cytochrome P450 enzyme, CYP96A15, has been identified as a midchain alkane hydroxylase (MAH1). oup.comnih.gov The MAH1 enzyme is crucial for the formation of secondary alcohols and ketones found in the stem cuticular wax. oup.comnih.gov The process involves the insertion of an oxygen atom from molecular oxygen into a C-H bond of the alkane, a reaction that requires a reducing agent like NADPH. wikipedia.org This initial hydroxylation is a key control point in the pathway leading to a variety of oxygenated wax components. nih.gov
Regioselectivity of Hydroxylation in Very Long-Chain Alkanes
A significant characteristic of alkane hydroxylases is their regioselectivity, which is the ability to introduce a hydroxyl group at a specific position along the very long-chain alkane. In the case of hentriacontane (B1218953) (a 31-carbon alkane), hydroxylation to form hentriacontan-9-ol indicates a high degree of regioselectivity. Studies on Arabidopsis thaliana have shown that the MAH1 enzyme preferentially hydroxylates the middle of the alkane chain. researchgate.netoup.com For C29 and C31 alkanes, the functional groups of the resulting secondary alcohols and ketones are typically located near the central carbon of the chain. oup.comnih.gov This regioselectivity is crucial for determining the final composition and physical properties of the cuticular wax. The structural features of the enzyme's active site are thought to be responsible for this precise positioning of the hydroxyl group. acs.org While some enzyme systems, like certain cytochrome P450s, can hydroxylate alkanes at the terminal (ω) position, others, such as MAH1, specialize in mid-chain hydroxylation. acs.orgrsc.org
Proposed Precursor Molecules and Elongation Pathways
Long-chain secondary alcohols are derived from very-long-chain fatty acids (VLCFAs), which are themselves synthesized through a process of fatty acid elongation. The biosynthesis begins with common C16 and C18 fatty acids produced in the plastids. nih.gov These are then exported and elongated in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE). nih.govacademie-sciences.fr
The FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. nih.govacademie-sciences.fr This cycle involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. nih.govacademie-sciences.fr The resulting very-long-chain acyl-CoAs are the direct precursors for two main wax biosynthetic routes: the alcohol-forming pathway and the alkane-forming pathway. nih.gov
This compound is a product of the alkane-forming (or decarbonylation) pathway. academie-sciences.frannualreviews.org In this pathway, the very-long-chain acyl-CoA is first reduced to an aldehyde. Subsequently, the aldehyde is decarbonylated to produce an odd-chain-length alkane, such as nonacosane (B1205549) (C29) or hentriacontane (C31). academie-sciences.fr This alkane then serves as the substrate for hydroxylation by enzymes like MAH1 to form the corresponding secondary alcohol. academie-sciences.fr
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of long-chain secondary alcohols is tightly regulated at the genetic and molecular level. The expression of the genes encoding the key biosynthetic enzymes is often tissue-specific and developmentally controlled. For instance, the expression of the MAH1 gene in Arabidopsis thaliana is largely confined to the epidermal cells of expanding inflorescence stems. researchgate.netnih.gov
The regulation of these pathways is complex and can be influenced by various factors. In yeast, the genes involved in phospholipid synthesis, which shares precursors with fatty acid elongation, are controlled by regulatory sequences that can either activate or repress transcription based on the availability of precursors like inositol. nih.gov Similarly, in fungi, the expression of alcohol dehydrogenase genes, which are involved in alcohol metabolism, is regulated by the available carbon source. mdpi.com
In E. coli, the regulation of fatty acid biosynthesis involves feedback inhibition, where long-chain acyl-ACPs can inhibit key enzymes in the pathway. nih.gov This intricate network of regulation ensures that the production of wax components is coordinated with the growth and developmental needs of the organism.
Oxidative Transformations of Secondary Alcohols in Biological Systems
Conversion of Secondary Alcohols to Ketones (e.g., by MAH1 enzyme)
There is substantial evidence to suggest that the same enzyme responsible for the initial hydroxylation of alkanes, MAH1, may also catalyze the subsequent oxidation of secondary alcohols to ketones. researchgate.netnih.gov In Arabidopsis thaliana, the ectopic overexpression of MAH1 in leaves, which normally have only trace amounts of these compounds, leads to the accumulation of both secondary alcohols and ketones. researchgate.netnih.gov The ratio of these newly formed products in the transgenic leaves is similar to that found in the wild-type stem wax, suggesting that a single enzyme could be responsible for both steps. researchgate.net
This second oxidation step can be conceptualized as a further hydroxylation at the same carbon atom, leading to an unstable geminal-diol that spontaneously rearranges to form a ketone. nih.gov The regioselectivity observed in the formation of ketones often mirrors that of the initial hydroxylation, further supporting the involvement of the same enzyme. nih.gov The conversion of secondary alcohols to ketones is a common biological oxidation reaction, often requiring a cofactor like NAD+. libretexts.org
Comparative Biosynthesis with Other Long-Chain Lipids (e.g., Hentriacontanonaene)
The biosynthesis of this compound, a saturated secondary alcohol, differs significantly from that of long-chain polyunsaturated hydrocarbons like hentriacontanonaene. This compound arises from the decarbonylation pathway, which is fundamentally based on the elongation of saturated fatty acids. In contrast, the biosynthesis of highly unsaturated long-chain hydrocarbons such as hentriacontanonaene involves a distinct pathway related to polyketide synthesis.
Hentriacontanonaene (C31:9) is a very long-chain polyunsaturated hydrocarbon found in certain marine bacteria. Its biosynthesis is linked to the production of omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA). The "Pfa synthase" enzyme complex, a polyketide/fatty acid synthase, is responsible for producing the long-chain polyunsaturated backbone. This process is distinct from the fatty acid synthase (FAS) system that produces the saturated precursors for this compound.
The key distinctions in the biosynthetic origins of this compound and hentriacontanonaene are summarized in the table below.
| Feature | This compound Biosynthesis | Hentriacontanonaene Biosynthesis |
| Precursor Molecule | Saturated Very-Long-Chain Fatty Acids (e.g., from C26 to C34) | Polyunsaturated Fatty Acids (e.g., Eicosapentaenoic Acid) |
| Core Biosynthetic Pathway | Decarbonylation Pathway | Polyketide/Fatty Acid Synthase (Pfa) Pathway |
| Key Intermediate | Hentriacontane (C31 saturated alkane) | Long-chain polyunsaturated fatty acid |
| Key Enzyme Class for Final Modification | Cytochrome P450 Monooxygenase (for hydroxylation) | Enzymes related to hydrocarbon formation from PUFAs |
| Organismal Source (Examples) | Plants (e.g., Rosa species, Tamarix canariensis) | Marine Bacteria |
| Degree of Saturation | Fully Saturated | Highly Polyunsaturated (e.g., nine double bonds) |
The biosynthetic pathway for this compound is directly tied to the metabolism of cuticular waxes in terrestrial plants, serving a primary role in forming the protective surface layer. The enzymes and precursors involved are part of the plant's machinery for producing a variety of saturated lipid derivatives.
Conversely, the biosynthesis of hentriacontanonaene is a specialized pathway found in certain marine microorganisms and is associated with the production of PUFAs, which have different physiological roles, including maintaining membrane fluidity at low temperatures.
Biological and Ecological Functions Within Natural Systems
Role in Plant Cuticular Wax Composition and Function
Long-chain secondary alcohols are significant components of the cuticular wax that coats the aerial surfaces of many plants. This wax is a critical interface between the plant and its environment, playing a pivotal role in its survival and health.
The primary function of plant cuticular wax is to form a hydrophobic barrier that prevents uncontrolled water loss, a process known as non-stomatal water loss. The composition and arrangement of wax components, including long-chain secondary alcohols, are crucial for the integrity and efficacy of this barrier.
Table 1: Composition of C31 Secondary Alcohols in Selected Plant Species
| Plant Species | Hentriacontanol Isomers Identified | Chain Length | Predominant Isomer(s) |
| Arabidopsis thaliana | Hentriacontan-15-ol, Hentriacontan-16-ol (B1242551) | C31 | 15-ol, 16-ol |
| Pisum sativum | Hentriacontanol isomers | C31 | Not specified |
This table is generated based on data for hentriacontanol isomers, as specific data for Hentriacontan-9-ol is not available.
The orientation of these molecules, with their hydrophobic carbon chains and more polar alcohol groups, is fundamental to creating a surface that repels water while allowing for some level of interaction with the underlying cell wall. The specific position of the hydroxyl group, in this case at the C-9 position, would theoretically influence the molecule's polarity and how it integrates with other wax components like alkanes, primary alcohols, and fatty acids.
The composition of cuticular wax is not static and can change in response to various environmental stresses, including drought, extreme temperatures, and UV radiation. Plants can alter the thickness and chemical makeup of their cuticular wax to adapt to these challenges. An increase in the production of long-chain aliphatic compounds, including secondary alcohols, is a common response to water deficit. This thickened wax layer enhances the barrier against desiccation.
Furthermore, the crystalline structure of epicuticular wax, which is influenced by its chemical composition, plays a role in reflecting harmful UV radiation and preventing the adhesion of dust and pathogens. While the direct impact of this compound on these properties is yet to be studied, the general contribution of long-chain secondary alcohols to the physical and chemical resilience of the plant cuticle is well-established.
Involvement in Chemical Signaling and Interactions
Beyond their structural roles, complex lipids like long-chain alcohols can act as semiochemicals, mediating interactions between organisms.
In the broader biological world, long-chain alcohols are known components of pheromones and other chemical signals in insects. These compounds are often part of complex mixtures where the specific blend of components, rather than a single molecule, carries the informational content. For instance, different isomers and chain lengths of fatty alcohols can be used by insects to signal species identity, reproductive status, or social caste. While there is no direct evidence of this compound acting as a semiochemical, its structural similarity to known insect pheromones suggests a potential, though unconfirmed, role in chemical communication.
The chemical composition of plant cuticular waxes can be a useful tool in plant classification, a field known as chemotaxonomy. The presence, absence, or relative abundance of specific compounds, including long-chain secondary alcohols, can be characteristic of a particular plant family, genus, or even species.
For example, the distribution of hentriacontanol isomers could potentially serve as a chemotaxonomic marker. If this compound were found to be consistently present in a specific plant taxon, it could be used as part of a chemical fingerprint to aid in its identification and to understand its evolutionary relationships with other taxa. However, without systematic surveys of its distribution, its utility as a chemotaxonomic marker remains speculative.
Table 2: Potential Chemotaxonomic Significance of Long-Chain Secondary Alcohols
| Plant Family/Genus | Presence of Long-Chain Secondary Alcohols | Potential as Chemotaxonomic Marker |
| Brassicaceae (Arabidopsis) | Yes (C29 and C31 isomers) | High, at the species and genus level. |
| Fabaceae (Pisum) | Yes (C31 isomers) | High, at the species and genus level. |
This table illustrates the potential use of long-chain secondary alcohols as chemotaxonomic markers based on existing research on related compounds.
Microbial Metabolism and Biotransformations of Alkanols
Long-chain alkanols, including secondary alcohols, are biodegradable and can be metabolized by various microorganisms. Bacteria and fungi possess enzymatic pathways that can break down these compounds, using them as a source of carbon and energy. The initial step in the microbial degradation of a secondary alcohol like this compound would likely involve an alcohol dehydrogenase enzyme, which would oxidize the hydroxyl group to a ketone (in this case, hentriacontan-9-one).
Following this initial oxidation, further degradation could proceed through pathways analogous to those for long-chain alkanes, often involving monooxygenase enzymes that introduce additional functional groups, leading to the cleavage of the carbon chain. These biotransformation processes are crucial for the recycling of carbon in ecosystems and have potential applications in bioremediation and industrial biocatalysis.
Microbial Degradation Pathways of Long-Chain Alcohols
The microbial breakdown of long-chain alcohols is a critical component of the biogeochemical cycling of carbon in many environments. While specific pathways for this compound are not extensively documented, the degradation of analogous long-chain alcohols and their parent alkanes has been studied, providing a framework for understanding its likely fate in microbial systems.
The initial step in the aerobic degradation of long-chain n-alkanes, the precursors to long-chain alcohols, involves the oxidation of the alkane chain. This is primarily accomplished by monooxygenase enzymes. Two main pathways are recognized:
Terminal Oxidation: This is the most common pathway, where a terminal methyl group of the n-alkane is oxidized to a primary alcohol. mdpi.com This primary alcohol is then further oxidized by alcohol dehydrogenases to an aldehyde, and subsequently by aldehyde dehydrogenases to a fatty acid. mdpi.com The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization.
Sub-terminal Oxidation: In this pathway, an internal carbon of the alkane chain is oxidized, leading to the formation of a secondary alcohol, such as this compound. mdpi.comnih.gov This secondary alcohol is then oxidized to a ketone. mdpi.com The subsequent steps can involve a Baeyer-Villiger monooxygenase, which converts the ketone to an ester, followed by hydrolysis to a shorter-chain fatty acid and an alcohol, which can then be further metabolized. mdpi.com
Several bacterial genera are known to be proficient in the degradation of long-chain alkanes and, by extension, long-chain alcohols. These include Acinetobacter, Pseudomonas, Rhodococcus, and various thermophilic bacteria like Geobacillus. nih.gov These microorganisms possess the enzymatic machinery, such as alkane hydroxylases and alcohol dehydrogenases, necessary to carry out these transformations. nih.gov The efficiency of degradation can be influenced by environmental factors such as temperature, oxygen availability, and the presence of a microbial consortium with diverse metabolic capabilities. semanticscholar.org
Table 1: Key Enzymes in Microbial Degradation of Long-Chain Alkanes and Alcohols
| Enzyme Class | Function | Example Substrate | Product |
| Alkane Monooxygenase | Initial oxidation of alkanes | n-Hentriacontane | Hentriacontan-1-ol or Hentriacontan-x-ol |
| Alcohol Dehydrogenase | Oxidation of alcohols | This compound | Hentriacontan-9-one |
| Aldehyde Dehydrogenase | Oxidation of aldehydes | Hentriacontanal | Hentriacontanoic acid |
| Baeyer-Villiger Monooxygenase | Oxidation of ketones | Hentriacontan-9-one | Ester |
Role in Microbial Community Dynamics (General)
The presence of long-chain alcohols in an environment can significantly shape the composition and activity of the local microbial communities. As a potent carbon and energy source, these compounds can select for microorganisms capable of their utilization.
In environments contaminated with petroleum hydrocarbons, which are rich in long-chain alkanes and their derivatives, a shift in the microbial community structure is often observed. mdpi.com There is an enrichment of hydrocarbon-degrading bacteria, often referred to as hydrocarbonoclastic bacteria. mdpi.com These specialized microorganisms can outcompete other members of the community for the available carbon source. The ability to produce biosurfactants is a common trait among these bacteria, as it enhances the bioavailability of hydrophobic substrates like long-chain alcohols. mdpi.com
The degradation of a complex substrate like this compound may not be accomplished by a single microbial species but rather by a consortium of different microorganisms. mdpi.com In such a consortium, different species may carry out different steps of the degradation pathway. For example, one species might be responsible for the initial oxidation of the alcohol to a ketone, while another might specialize in the subsequent cleavage of the carbon chain. This metabolic cooperation can lead to a more efficient and complete degradation of the compound.
Table 2: Genera of Microorganisms Involved in Long-Chain Hydrocarbon Degradation
| Genus | Environment | Key Metabolic Capabilities |
| Acinetobacter | Soil, Water | Degradation of a wide range of alkanes |
| Pseudomonas | Soil, Water | Versatile metabolism, biosurfactant production |
| Rhodococcus | Soil | Degradation of hydrophobic compounds |
| Geobacillus | Thermophilic environments | Degradation of long-chain alkanes at high temperatures |
| Alcanivorax | Marine environments | Specialized in degrading alkanes in oil spills |
Advanced Analytical and Quantification Methodologies
Gas Chromatography-Based Methods
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like Hentriacontan-9-ol. The compound is separated from other components in a mixture as it passes through a capillary column, and its detection is then carried out by a suitable detector.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used and robust technique for the quantitative analysis of organic compounds. In GC-FID, the effluent from the GC column is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate an electrical current that is proportional to the amount of the compound being burned. This makes GC-FID an excellent tool for quantification.
For the analysis of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase is typically employed to achieve good separation and peak shape for this long-chain alcohol. The quantification is generally performed using a calibration curve, which is constructed by analyzing standard solutions of this compound at known concentrations. drawellanalytical.comresearchgate.net An internal standard may also be used to improve the accuracy and precision of the quantification by correcting for variations in injection volume and instrument response. lew.ro
Key Parameters for GC-FID Quantification of this compound:
| Parameter | Typical Setting/Condition | Purpose |
| GC Column | High-temperature, non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) | To withstand high temperatures required for elution and provide good separation of long-chain alcohols. |
| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. Hydrogen can offer faster analysis times. nih.gov |
| Inlet Temperature | 280-320 °C | To ensure complete and rapid volatilization of the high-boiling point analyte. |
| Oven Temperature Program | Ramped temperature program (e.g., initial hold at a lower temperature, then ramp up to >300 °C) | To achieve good separation from other matrix components and ensure elution of the analyte. nih.gov |
| Detector | Flame Ionization Detector (FID) | Provides a response proportional to the mass of carbon, making it suitable for quantification. |
| Detector Temperature | 300-350 °C | To prevent condensation of the analyte in the detector. |
| Quantification Method | External standard calibration curve or internal standard method | To accurately determine the concentration of the analyte in the sample. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it a definitive tool for both the identification and quantification of compounds. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification by comparison with spectral libraries or reference standards. nih.govresearchgate.netnih.gov
For the qualitative analysis of this compound, the mass spectrum would be characterized by a molecular ion peak (if stable enough to be detected) and specific fragmentation patterns characteristic of long-chain alcohols. The retention time from the GC provides an additional layer of identification. researchgate.net
For quantitative analysis, GC-MS can be operated in full-scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of this compound, which significantly reduces background noise and improves detection limits. drawellanalytical.com Quantification is then performed using calibration curves, similar to GC-FID. fmach.it
GC-MS Analysis Workflow:
| Step | Description | Outcome |
| 1. Sample Injection & Separation | The sample is injected into the GC, where this compound is separated from other components based on its volatility and interaction with the column's stationary phase. | Elution of pure or nearly pure this compound at a specific retention time. |
| 2. Ionization | The eluted compound enters the MS ion source (typically Electron Ionization - EI) and is bombarded with electrons, causing it to form ions. | Formation of a molecular ion and characteristic fragment ions. |
| 3. Mass Analysis | The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z). | Generation of a mass spectrum. |
| 4. Detection | The separated ions are detected, and their abundance is recorded. | A plot of ion abundance versus m/z (the mass spectrum). |
| 5. Identification (Qualitative) | The obtained mass spectrum and retention time are compared to a reference library (e.g., NIST) or a pure standard of this compound. | Confident identification of the compound. nih.gov |
| 6. Quantification (Quantitative) | The area of a characteristic ion peak is measured and compared to a calibration curve generated from standards of known concentrations. | Determination of the precise amount of this compound in the sample. |
Liquid Chromatography-Based Methods
Liquid chromatography (LC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally sensitive compounds. In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) is a powerful and sensitive analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. It is particularly useful for analyzing compounds like this compound in complex biological matrices, as it can provide high selectivity and low detection limits. epa.govnih.govresearchgate.netbohrium.com
For the analysis of the relatively non-polar this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol). The compound is retained on the column and then eluted by gradually increasing the proportion of the organic solvent in the mobile phase.
After separation by HPLC, the eluent is introduced into the mass spectrometer. An atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules. These ions are then analyzed by the mass spectrometer to provide mass information for identification and quantification. researchgate.net
Typical LC-MS Parameters for Long-Chain Alcohol Analysis:
| Parameter | Typical Setting/Condition | Rationale |
| HPLC Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention and separation of non-polar to moderately polar compounds. researchgate.net |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile, methanol), often with additives like formic acid or ammonium acetate (B1210297). epa.govmdpi.com | To effectively elute the long-chain alcohol from the column and promote ionization. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is a soft ionization technique suitable for polar compounds, while APCI is better for less polar compounds. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Provides mass-to-charge ratio information for identification and quantification. |
| Detection Mode | Positive or negative ion mode, depending on the analyte's ability to gain or lose a proton. | To maximize the signal for the analyte of interest. |
Hyphenated techniques involve the coupling of a separation method with one or more spectroscopic detection techniques, providing a wealth of information from a single analysis. nih.govresearchgate.netijarnd.com
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (HPLC-NMR-MS): This powerful combination provides separation by HPLC, mass information by MS, and detailed structural information by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The direct coupling of HPLC to NMR allows for the acquisition of NMR spectra of compounds as they elute from the column. This is invaluable for the unambiguous identification of unknown compounds or for the structural elucidation of novel substances. For a compound like this compound, ¹H and ¹³C NMR spectra would confirm the long aliphatic chain structure and the position of the hydroxyl group. The use of solid-phase extraction (SPE) as an interface between HPLC and NMR (HPLC-SPE-NMR) can be employed to concentrate the analyte and exchange the HPLC mobile phase for a deuterated NMR solvent, improving the quality of the NMR data. chromatographyonline.com
High-Performance Liquid Chromatography-Ultraviolet-Diode Array Detection (HPLC-UV-DAD): This technique combines HPLC with a diode array detector (DAD), which can acquire UV-Vis spectra of the eluting compounds. While this compound itself does not possess a strong chromophore and thus would exhibit poor sensitivity with a UV detector, this technique is highly relevant if the compound has been derivatized with a UV-absorbing tag. Derivatization can be performed to enhance its detectability. The DAD provides spectral information that can help in peak purity assessment and identification. nih.gov
Sample Preparation for Complex Biological and Environmental Matrices
The analysis of this compound in complex matrices such as blood, tissue, soil, or water requires an efficient sample preparation step to isolate the analyte from interfering substances. nih.govbiotage.comnih.gov The primary goals of sample preparation are to extract the compound of interest, remove matrix components that could interfere with the analysis, and concentrate the analyte to a level suitable for detection.
Given the lipophilic nature of this compound, the most common extraction techniques are based on its high solubility in organic solvents.
Liquid-Liquid Extraction (LLE): This is a classic technique where the aqueous sample (e.g., urine, water) or a homogenized biological tissue is mixed with a water-immiscible organic solvent (e.g., hexane (B92381), ethyl acetate, dichloromethane). orientjchem.orgmdpi.com this compound will preferentially partition into the organic phase, which is then separated, concentrated, and analyzed.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. nih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For a non-polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be used. The analyte is retained on the sorbent while polar impurities are washed away. The retained this compound is then eluted with a small volume of a non-polar organic solvent. This process not only cleans up the sample but also concentrates the analyte. up.ac.za
Protein Precipitation: For biological samples with high protein content, such as plasma or serum, an initial protein precipitation step is often necessary. biotage.com This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, which causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be further purified by LLE or SPE.
A typical sample preparation workflow for a biological or environmental sample might involve homogenization (for solid samples), followed by LLE or SPE, and then evaporation of the solvent and reconstitution in a solvent compatible with the analytical instrument.
Clean-up and Enrichment Procedures
Effective sample preparation is a critical prerequisite for the reliable quantification of this compound. The primary goals of this stage are to remove interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument. Given the non-polar characteristics of this compound, methodologies are centered around partitioning and adsorption chromatography.
Solid-Phase Extraction (SPE) is a widely employed technique for the clean-up and enrichment of non-polar compounds from aqueous and other liquid matrices. biotage.co.jpmdpi.commdpi.com For a long-chain alcohol like this compound, reversed-phase SPE sorbents are most effective. These sorbents, typically silica-based materials functionalized with C8 or C18 alkyl chains, retain non-polar analytes through hydrophobic interactions while allowing polar matrix components to pass through. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong, non-polar organic solvent. biotage.co.jp The choice of a less retentive phase (e.g., C8 over C18) can be advantageous for very non-polar analytes, as it facilitates easier elution in smaller volumes. biotage.co.jp
Matrix Solid-Phase Dispersion (MSPD) offers an alternative to traditional SPE, particularly for solid or semi-solid samples like plant tissues. mdpi.com This technique involves blending the sample directly with a solid sorbent (such as C18-bonded silica) in a mortar and pestle. mdpi.com This process simultaneously disrupts the sample matrix and disperses the analyte onto the sorbent surface. The resulting mixture is then packed into a column and eluted with appropriate solvents to isolate the analyte fraction. MSPD is advantageous due to its high recovery rates, reduced solvent consumption, and shorter procedure times compared to classical methods. mdpi.com
Liquid-Liquid Extraction (LLE) and Soxhlet Extraction are classical methods also applicable to the isolation of long-chain alcohols. researchgate.netimpactfactor.org LLE utilizes the differential solubility of this compound in immiscible liquid phases (e.g., a hexane/methanol system) to separate it from more polar matrix components. researchgate.net Soxhlet extraction is a continuous solid-liquid extraction method effective for extracting lipids from solid matrices. researchgate.net Studies on similar long-chain alcohols have shown that solvent systems like hexane/methanol are highly effective for their extraction. researchgate.net
The table below summarizes various extraction and clean-up methods applicable to this compound and similar long-chain alcohols.
| Method | Sorbent/Solvent System | Target Matrix | Key Principles & Findings |
| Solid-Phase Extraction (SPE) | C8 or C18 bonded silica (B1680970) | Liquid samples (e.g., water, biological fluids) | Retention via non-polar interactions. Elution with a non-polar solvent. Fewer secondary interactions with end-capped sorbents. biotage.co.jp |
| Matrix Solid-Phase Dispersion (MSPD) | C18, silica, alumina | Solid/Semi-solid samples (e.g., plant tissue) | Sample is blended with sorbent, disrupting the matrix and dispersing the analyte for subsequent elution. mdpi.com |
| Soxhlet Extraction | Hexane/Methanol (20:1 v/v) | Solid samples (e.g., sugarcane press mud) | Continuous solid-liquid extraction. Found to be highly effective for extracting policosanols (a class of long-chain alcohols). researchgate.net |
| Liquid-Liquid Extraction (LLE) | Diethyl ether, Hexane/Methanol | Liquid samples | Partitioning of the analyte between immiscible solvents based on its high affinity for the non-polar organic phase. researchgate.net |
Considerations for Matrix Effects in Quantification
Matrix effects are a significant source of error in quantitative analysis, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comnih.govnih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the analyte's signal, leading to underestimation or overestimation of its concentration. chromatographyonline.comnih.govmdpi.com
In GC-MS analysis , the most common phenomenon is the "matrix-induced signal enhancement effect." mdpi.com This occurs when active sites within the GC inlet and column, which can cause thermal degradation or adsorption of the analyte, are blocked by non-volatile matrix components. nih.govmdpi.com This protection results in a greater amount of the analyte reaching the detector, thus enhancing the signal compared to a pure standard injected in a clean solvent. mdpi.com
In LC-MS , particularly with electrospray ionization (ESI), "ion suppression" is the more prevalent issue. chromatographyonline.comnih.gov It happens when co-eluting matrix components interfere with the ionization process of the analyte in the MS source, reducing the number of analyte ions that reach the detector. nih.gov
Given that this compound is often analyzed in complex matrices like plant extracts, careful consideration and mitigation of matrix effects are essential for accurate quantification. mdpi.com Several strategies can be employed to compensate for these effects:
Matrix-Matched Calibration: This is one of the most common approaches. nih.gov Calibration standards are prepared in a blank matrix extract that is assumed to be free of the analyte. This ensures that the standards and the samples experience similar matrix effects, thereby improving accuracy. nih.gov
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is an ideal but often costly solution. A more practical approach is to use a structurally similar compound (a structural analogue) that is not present in the sample and has similar chromatographic and ionization behavior to the analyte.
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself. By extrapolating a calibration curve generated from these spiked samples, the original concentration of the analyte can be determined, effectively canceling out proportional matrix effects.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. However, this may compromise the method's sensitivity if the analyte concentration is already low. chromatographyonline.com
Enhanced Clean-up: Improving the sample preparation procedure to more effectively remove matrix components can significantly reduce matrix effects. mdpi.com
The following table outlines these strategies for mitigating matrix effects.
| Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract. nih.gov | Simple, cost-effective, and widely used. nih.gov | Requires a representative blank matrix; variability between different sample lots can still introduce error. nih.gov |
| Internal Standards | A known amount of a labeled or analogue standard is added to every sample. | Corrects for both matrix effects and variations in sample processing. | Stable isotope-labeled standards can be expensive or unavailable. Structural analogues may not behave identically. |
| Standard Addition | Known amounts of standard are added directly to sample aliquots. chromatographyonline.com | Highly accurate as it customizes calibration for each specific sample. | Time-consuming and requires more sample volume. |
| Sample Dilution | The sample extract is diluted with a clean solvent. chromatographyonline.com | Simple and can be effective for highly concentrated matrices. | Reduces analyte concentration, potentially below the limit of quantification. |
| Enhanced Clean-up | Additional purification steps (e.g., multiple SPE steps) are incorporated. mdpi.com | Directly removes the source of the interference. | Can lead to analyte loss, is more complex, and increases analysis time and cost. mdpi.com |
Chemometric Approaches for Data Analysis in Complex Mixtures
When this compound is analyzed as part of a complex phytochemical profile, such as in botanical extracts or essential oils, the resulting data from techniques like GC-MS or LC-MS can be vast and difficult to interpret. researchgate.netnih.gov Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools to extract meaningful information from these large datasets. nih.govbenthamdirect.com
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique frequently used as an initial exploratory tool. nih.govacs.org PCA reduces the dimensionality of the data by transforming the original variables (e.g., retention times and mass-to-charge ratios) into a smaller set of uncorrelated variables called principal components (PCs). acs.orgnih.gov By plotting the samples in the space of the first few PCs, it is possible to visualize groupings, trends, and outliers in the data, which might correspond to different sample origins, species, or processing methods. nih.gov
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method used for classification. researchgate.netnih.gov Unlike PCA, PLS-DA uses prior knowledge of the sample classes (e.g., "authentic" vs. "adulterated") to build a model that maximizes the separation between these classes. nih.gov The resulting model can then be used to classify unknown samples. This is particularly useful in quality control applications for natural products. nih.gov
Biochemometrics integrates chemical data with biological activity data. acs.orgnih.gov For instance, if fractions of a plant extract are analyzed for both their chemical composition (e.g., by LC-MS) and their biological effect (e.g., antimicrobial activity), chemometric methods like Partial Least Squares (PLS) regression can be used to build a model that correlates the two datasets. nih.govacs.org This approach can help identify which chemical constituents, potentially including this compound, are responsible for the observed bioactivity, guiding the isolation of active compounds. nih.gov
The table below provides an overview of common chemometric techniques and their applications in the analysis of complex mixtures containing natural products.
| Chemometric Method | Type | Primary Application | Description |
| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, outlier detection. nih.gov | Reduces data dimensionality to reveal the inherent structure of the data without prior knowledge of sample classes. nih.govacs.org |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Sample classification and discrimination. researchgate.netnih.gov | Builds a model to distinguish between predefined classes of samples, useful for authentication and quality control. nih.gov |
| Partial Least Squares (PLS) Regression | Supervised | Correlating chemical data with another variable (e.g., bioactivity, concentration). researchgate.nettaylorfrancis.com | Develops a regression model between two sets of variables, often used in biochemometrics to link chemical profiles to biological effects. nih.govacs.org |
| Hierarchical Clustering Analysis (HCA) | Unsupervised | Visualizing sample similarity and grouping. researchgate.net | Groups samples based on their similarity, typically represented as a dendrogram. |
Theoretical Chemistry and Computational Modeling of Hentriacontan 9 Ol
Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for studying the behavior of large molecules like Hentriacontan-9-OL at an atomic level. nih.govtohoku.ac.jpnih.govresearchgate.netacs.orgsemanticscholar.orgmdpi.com
Molecular Mechanics (MM) methods utilize classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is calculated as a sum of energies from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a molecule like this compound, with its long hydrocarbon chain, MM is particularly useful for rapidly exploring its conformational space and identifying low-energy structures.
Molecular Dynamics (MD) simulations extend MM by incorporating time, allowing the study of the dynamic evolution of a molecular system. nih.govtohoku.ac.jpnih.govresearchgate.netacs.orgsemanticscholar.orgmdpi.com By solving Newton's equations of motion for each atom, MD simulations can model processes such as conformational changes, molecular diffusion, and interactions with other molecules or surfaces. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or as part of a lipid bilayer, providing insights into its aggregation properties and interactions with other lipids. nih.gov
Hypothetical Research Findings from MD Simulations of this compound:
An MD simulation of this compound in an aqueous environment could reveal how the hydrophobic tail and hydrophilic head interact with water molecules. The simulation could track the radius of gyration to understand the molecule's compactness over time and the solvent accessible surface area (SASA) to quantify its exposure to the solvent.
Below is a hypothetical data table illustrating the types of results that could be obtained from such a simulation.
| Simulation Parameter | Value/Description |
|---|---|
| Force Field | OPLS-AA |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Calculated Property (Average) | Hypothetical Value |
| Radius of Gyration (Rg) | 1.2 nm |
| Solvent Accessible Surface Area (SASA) | 250 Ų |
| Number of Intramolecular H-bonds | 0.1 |
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. mdpi.comrsc.orgnih.govmdpi.com Methods like Density Functional Theory (DFT) are commonly used to investigate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. mdpi.com
For this compound, DFT calculations could be used to:
Determine the partial atomic charges, highlighting the polarity of the C-O and O-H bonds.
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity. The HOMO is typically localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character, while the LUMO might be distributed along the alkyl chain.
Hypothetical Electronic Properties of this compound from DFT Calculations:
The following table presents hypothetical data that could be generated from a DFT calculation on this compound at the B3LYP/6-31G(d) level of theory.
| Property | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.7 D |
| Partial Charge on Oxygen | -0.7 e |
| Partial Charge on Hydroxyl Hydrogen | +0.4 e |
Conformer Analysis and Conformational Landscapes
Due to the flexibility of its long alkyl chain, this compound can exist in a vast number of different spatial arrangements, known as conformers. libretexts.orglibretexts.org Conformer analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion. libretexts.org
Computational methods, particularly MM and DFT, can be used to perform a systematic search for low-energy conformers. By rotating the dihedral angles of the C-C bonds, different conformers can be generated, and their relative energies can be calculated. The results can be visualized as a conformational landscape, where the valleys represent stable conformers and the hills represent the energy barriers between them. The most stable conformation of the alkyl chain is expected to be the all-trans (anti) conformation, which minimizes steric hindrance. libretexts.org However, gauche conformations can also exist, leading to kinks in the chain. libretexts.org
Hypothetical Relative Energies of this compound Conformers:
A computational study would likely identify several low-energy conformers. The table below illustrates hypothetical relative energies for a few conformers of this compound, with the all-trans conformer as the reference.
| Conformer Description | Relative Energy (kJ/mol) |
|---|---|
| All-trans (anti) | 0.0 (Reference) |
| Single gauche at C10-C11 | +3.5 |
| Single gauche at C20-C21 | +3.6 |
| Double gauche (separated) | +7.2 |
Prediction of Spectroscopic Properties and Spectral Interpretation
Computational chemistry can predict various spectroscopic properties, which is invaluable for the identification and characterization of molecules like this compound. rsc.orgaip.orglibretexts.orgaip.org
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of characteristic peaks in its IR spectrum, such as the O-H stretch (around 3300-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹). libretexts.org The predicted frequency of the O-H stretch can be sensitive to hydrogen bonding. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions can aid in the assignment of experimental NMR spectra, helping to confirm the structure of this compound. The chemical shift of the proton attached to the C9 carbon would be a key feature.
Hypothetical Predicted Spectroscopic Data for this compound:
The following table shows hypothetical predicted IR frequencies and ¹³C NMR chemical shifts for key atoms in this compound.
| Spectroscopic Property | Hypothetical Predicted Value |
|---|---|
| IR Frequencies (cm⁻¹) | |
| O-H stretch (free) | 3650 |
| C-H stretch (asymmetric) | 2960 |
| C-H stretch (symmetric) | 2870 |
| C-O stretch | 1060 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C9 (CH-OH) | 72.5 |
| C8 | 38.0 |
| C10 | 38.0 |
| C1 (CH₃) | 14.1 |
| C31 (CH₃) | 14.1 |
Computational Studies on Reaction Mechanisms and Energetics
Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. nih.govnih.govacs.orgresearchgate.netmdpi.com For this compound, such studies could investigate various reactions involving the hydroxyl group, such as oxidation, dehydration, or esterification.
For example, a computational study of the dehydration of this compound to form hentriacontenes would involve:
Identifying the reactant, intermediate(s), transition state(s), and product(s) on the potential energy surface.
Calculating the energies of these species to determine the reaction enthalpy and activation energy.
Analyzing the geometry of the transition state to understand the mechanism (e.g., E1 vs. E2).
Hypothetical Reaction Energetics for the Dehydration of this compound:
The table below provides a hypothetical energy profile for a two-step (E1-like) acid-catalyzed dehydration of this compound.
| Species | Relative Energy (kJ/mol) |
|---|---|
| Protonated this compound | 0.0 |
| Transition State 1 (Loss of H₂O) | +120 |
| Secondary Carbocation Intermediate | +80 |
| Transition State 2 (Deprotonation) | +100 |
| Hentriacont-8-ene + H₃O⁺ | -15 |
Future Research Directions and Open Questions
Elucidation of Complete Biosynthetic Pathways for Hentriacontan-9-OL
A fundamental open question is the precise enzymatic pathway leading to the synthesis of this compound. While the general framework of very-long-chain fatty acid (VLCFA) synthesis is understood, the specific enzymes and regulatory mechanisms that produce a 31-carbon chain and introduce a hydroxyl group at the C-9 position remain to be identified.
Future research must focus on identifying the specific genes and enzymes involved in the final steps of its formation. In both plants and insects, the biosynthesis is hypothesized to begin with the fatty acid synthase (FAS) complex to produce initial fatty acid precursors. researchgate.netnih.gov These precursors are then extended by a series of membrane-bound fatty acid elongase (FAE) complexes, which iteratively add two-carbon units. nih.govresearchgate.net
The pathway leading to secondary alcohols is believed to branch from the alkane-forming pathway. nih.gov This process involves the reduction of a very-long-chain acyl-CoA to an aldehyde, followed by decarbonylation to produce a long-chain alkane (hentriacontane). nih.gov The final and most critical step is the region-specific hydroxylation of the alkane chain. It is postulated that a cytochrome P450-dependent enzyme, a mid-chain alkane hydroxylase (MAH), is responsible for this conversion. nih.gov Identifying the specific MAH enzyme that targets the C-9 position of hentriacontane (B1218953) is a primary goal.
Key research questions include:
What specific fatty acid elongase complexes are responsible for synthesizing the C31 precursor?
Which specific cytochrome P450 monooxygenase or other hydroxylase is responsible for the regioselective introduction of the hydroxyl group at the C-9 position?
How is this pathway regulated at the transcriptional and post-translational levels in different organisms and tissues?
| Enzyme Class | Proposed Role in Pathway | Key Research Objective |
|---|---|---|
| Fatty Acid Synthase (FAS) | Initial synthesis of fatty acid precursors (e.g., Palmitoyl-CoA). | Characterize substrate flux into the VLCFA pathway. |
| Fatty Acid Elongase (FAE) Complex | Chain elongation from C16/C18 to the C31 precursor. | Identify specific elongase and reductase components. |
| Acyl-CoA Reductase | Conversion of the acyl-CoA to a long-chain aldehyde. | Isolate and characterize the enzyme. |
| Aldehyde Decarbonylase | Conversion of the aldehyde to Hentriacontane. | Confirm the role of this enzyme in the pathway. |
| Mid-chain Alkane Hydroxylase (MAH) | Regioselective hydroxylation of Hentriacontane at the C-9 position. | Identify and functionally validate the specific P450 enzyme. |
Comprehensive Investigation of Ecological Roles in Diverse Organisms
The presence of this compound in both plant and insect cuticular waxes strongly suggests important ecological roles. researchgate.netoup.com Cuticular waxes are essential for preventing desiccation, a primary function that provides a barrier against uncontrolled water loss. creative-proteomics.comscienceopen.com However, the specific contribution of secondary alcohols like this compound to the biophysical properties of this wax layer is unknown.
Beyond this structural role, long-chain lipids are critical mediators of chemical communication (semiochemicals). nih.gov In insects, cuticular hydrocarbons and their oxygenated derivatives can act as contact pheromones for species and mate recognition, or as kairomones that predators use to locate their prey. nih.govcambridge.org In plants, surface lipids can influence the behavior of herbivorous insects and the germination of fungal pathogens. researchgate.netoup.comnih.gov
Future research should aim to:
Quantify the impact of this compound on the waterproofing properties of cuticular waxes.
Investigate its role as a semiochemical in insect communication, particularly in species where it is an abundant cuticular component. This would involve behavioral assays using synthetic this compound.
Explore its function in plant defense by studying the responses of insect herbivores and microbial pathogens to plant surfaces with varying concentrations of this compound.
Development of Novel and Efficient Synthetic Strategies for Specific Isomers
To facilitate detailed biological and ecological studies, access to pure, stereochemically-defined isomers of this compound is essential. Classical organic synthesis of such long-chain molecules can be cumbersome. Future research should focus on developing modern, efficient, and stereoselective synthetic routes.
Recent advances in catalysis offer promising strategies. For instance, iridium-catalyzed C–H activation and alkenylation could provide a route to functionalize the long alkane chain at a specific position, which could then be converted to the alcohol. acs.org Another powerful approach is "hydrogen borrowing catalysis," which can be used to form C-C bonds by coupling secondary alcohols with other molecules, a strategy that could potentially be adapted for the synthesis of complex secondary alcohols. acs.org Such methods could provide access to both the (R) and (S) enantiomers of this compound, allowing for the investigation of stereospecificity in its biological functions, a critical aspect of pheromone chemistry.
Advanced Methodologies for Trace Analysis in Complex Environmental Samples
Detecting and quantifying this compound in natural samples, such as soil, water, or biological tissues, presents a significant analytical challenge due to its low volatility, low concentration, and the complexity of the environmental matrix. The development of advanced, highly sensitive analytical methods is crucial.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing long-chain alcohols, often requiring derivatization to improve chromatographic performance and detection sensitivity. rsc.org Liquid chromatography-mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) after derivatization, offers an alternative for analyzing these compounds without the need for high temperatures. lcms.czacs.org
Future work should focus on optimizing sample preparation techniques, such as solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD), to selectively isolate and concentrate this compound from complex samples. nih.gov Furthermore, developing methods using high-resolution mass spectrometry (HRMS) will enable more confident identification and quantification at trace levels, helping to map its distribution and fate in the environment. waters.com
| Technique | Advantages | Challenges/Research Needs |
|---|---|---|
| GC-MS | High chromatographic resolution, established libraries for identification. | Requires derivatization for volatility; potential for thermal degradation. |
| LC-MS | Suitable for low-volatility compounds; less sample degradation. | Often requires derivatization for efficient ionization; potential for matrix effects. |
| High-Resolution MS (HRMS) | High mass accuracy for unambiguous formula determination. | Higher instrument cost; requires specialized data analysis. |
| Solid-Phase Extraction (SPE) | Effective for sample cleanup and pre-concentration. | Optimization of sorbent material and elution solvents needed for selectivity. |
Integration of Omics Data for Systems-Level Understanding of Lipid Metabolism
To fully comprehend the role of this compound, it must be studied within the broader context of an organism's entire lipid metabolism. A systems biology approach, integrating multiple "omics" datasets, is essential for achieving this holistic view. nih.gov
By combining lipidomics (to quantify this compound and related lipids), transcriptomics (to measure the expression of biosynthetic genes), proteomics (to quantify the abundance of enzymes), and metabolomics (to measure precursor and related metabolite levels), researchers can build comprehensive models of lipid networks. mdpi.commdpi.comfrontiersin.org For example, correlating the expression levels of candidate MAH genes with the abundance of this compound across different conditions (e.g., developmental stages or environmental stresses) can provide strong evidence for gene function. frontiersin.org This multi-omics integration can reveal regulatory hubs, pathway crosstalk, and how the production of this specific alcohol is balanced with other metabolic demands of the cell. nih.gov Such an approach will be instrumental in moving from the identification of a single compound to a systems-level understanding of its physiological and ecological significance.
Q & A
Q. How can researchers mitigate bias in preclinical studies of this compound?
- Methodological Answer : Use blinded scoring for histological/behavioral endpoints. Randomize animal cohorts and allocate treatments using software (e.g., Research Randomizer). Pre-register study protocols on platforms like OSF to reduce selective reporting .
Interdisciplinary Applications
Q. What computational tools are recommended for modeling this compound’s interaction with lipid bilayers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
